molecular formula C20H28N6O4 B3396319 ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1013777-86-0

ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No.: B3396319
CAS No.: 1013777-86-0
M. Wt: 416.5 g/mol
InChI Key: KNBCHYCTBCOTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that features a pyrazole moiety linked to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone. The purine scaffold is then constructed through a series of reactions involving formylation, cyclization, and functional group modifications. The final step involves the esterification of the purine derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The carbonyl groups in the purine scaffold can be reduced to hydroxyl groups.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is largely dependent on its interaction with biological targets. The compound may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. This can lead to the disruption of key biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
  • Ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(methyl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Uniqueness

Ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is unique due to the specific substitution pattern on the pyrazole ring and the purine scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propan-2-ylpurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O4/c1-7-13-10-14(8-2)26(22-13)19-21-17-16(25(19)12(4)5)18(28)24(20(29)23(17)6)11-15(27)30-9-3/h10,12H,7-9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCHYCTBCOTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.